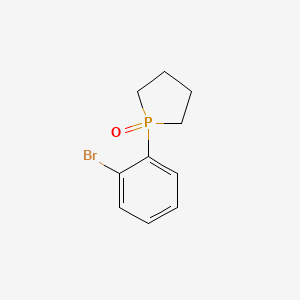

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It has a molecular weight of 259.08 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phospholane ring attached to a bromophenyl group . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 411.3±37.0 °C and its density is predicted to be 1.47±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Facile Synthesis of Bromohydrin Derivatives

Reactions of phospholene oxides with bromine in aqueous or protic mediums result in bromohydrin derivatives. For instance, 1-phenyl- and 1-methoxy-2-phospholene 1-oxides reacted with bromine to afford 2-bromo-3-hydroxy- or 2-bromo-3-methoxyphospholane 1-oxide derivatives. The stereochemistry of the reaction products informed the mechanism proposed for these transformations (Yamashita et al., 1993).

Synthesis of Vicinal Dibromo Derivatives

The addition of bromine to 1-phenyl-2-phospholene 1-oxide yields isomeric dibromo phospholane oxides. These compounds were isolated as pure isomers and characterized using various spectroscopic techniques (Moedritzer, 1979).

Novel Phosphinoylphospholane Derivatives

Innovative reactions of phospholene oxides with N-bromoacetamide in aqueous solvents produced bromohydrin derivatives, which further reacted to yield novel phosphinoylphospholane 1-oxide derivatives. These reactions extend the functional versatility of phospholene oxides (Miyamoto et al., 1992).

Phosphono Sugar N-glycosides

The treatment of phospholene oxides with N-bromoacetamide or bromine led to the synthesis of novel N-glycosides, demonstrating the utility of these compounds in synthesizing phosphorus-containing analogs of biological molecules (Yamashita et al., 1992).

Asymmetric Arylation and Kinetic Resolution

The asymmetric arylation of phospholene oxides using a chiral rhodium catalyst demonstrated high yields and selectivity, showcasing the potential of these compounds in enantioselective syntheses (Lim & Hayashi, 2017).

Anti-Cancer Applications

Certain derivatives of phospholene oxides have been investigated for their anti-cancer properties. For instance, phospholanes and phospha sugars synthesized from phospholene oxides demonstrated potent anti-cancer activity against leukemia cells, offering insights into the development of new cancer therapies (Ito et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromophenyl)-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrOP/c11-9-5-1-2-6-10(9)13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDTEXHOAMUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)

![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)

![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)

![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)

![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)